Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Physicochemical Properties Molecular Weight SAR

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1198615-88-1), synonymously named 2-Fluoro-5-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a privileged boronic ester building block. It is classified as a fluorinated phenylacetate derivative and is primarily recognized as a synthetic intermediate for bioactive molecules targeting prostaglandin D2 receptors.

Molecular Formula C16H22BFO4
Molecular Weight 308.156
CAS No. 1198615-88-1
Cat. No. B598660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
CAS1198615-88-1
Molecular FormulaC16H22BFO4
Molecular Weight308.156
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)F
InChIInChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-7-8-13(18)12(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3
InChIKeyBHCZXEKKIGVXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1198615-88-1) Procurement Guide: Key Specifications and Class Properties


Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1198615-88-1), synonymously named 2-Fluoro-5-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a privileged boronic ester building block. It is classified as a fluorinated phenylacetate derivative and is primarily recognized as a synthetic intermediate for bioactive molecules targeting prostaglandin D2 receptors . The compound possesses a molecular weight of 308.2 g/mol, a characteristic of its ethyl ester and pinacol-protected boronic acid moiety, which confers distinct physicochemical properties compared to its methyl ester or free acid analogs [1].

Why Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Cannot Be Directly Replaced by In-Class Analogs


Simple substitution within this fluorinated phenylboronic ester class is non-trivial due to divergent molecular properties that impact reactivity and handling. The specific combination of the ethyl ester, ortho-fluoro substituent, and pinacol boronic ester in the target compound creates a unique profile. Critical physicochemical properties such as molecular weight, rotatable bond count, and hydrogen bond donor capacity differ fundamentally from close analogs like the free acid or methyl ester, which can alter solubility, chromatographic behavior, and stability under reaction conditions [1]. Furthermore, the ethyl ester is specifically cited as a key intermediate en route to prostaglandin D2 receptor modulators, suggesting its structure is optimized for a particular synthetic pathway that cannot be replicated by the non-fluorinated or other ester variants .

Quantitative Differentiation Evidence for Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate vs. Closest Analogs


Molecular Weight Comparison: Ethyl Ester vs. Free Acid vs. Methyl Ester

The ethyl ester target compound possesses a molecular weight of 308.2 g/mol, making it significantly heavier than its closest analogs. This property directly impacts molar calculations for reaction stoichiometry and solution preparation. For researchers requiring a specific ester leaving group or lipophilicity profile in a Suzuki coupling partner, this difference is non-trivial [1][2][3].

Physicochemical Properties Molecular Weight SAR

Hydrogen Bond Donor Capacity: Key Distinction for Stability and Handling

The target compound has zero hydrogen bond donors, distinguishing it from the free acid analog which has one donor site due to its carboxylic acid group. The absence of a labile proton enhances the pinacol ester's stability against protodeboronation and makes it more amenable to anhydrous reaction conditions, a key factor for consistent performance in cross-coupling reactions [1][2].

Stability Solubility Handling

Molecular Flexibility: Impact on Crystallization and Binding Entropy

The target compound's structure includes an ethyl ester side chain, resulting in 5 rotatable bonds. This is a higher degree of conformational freedom compared to the methyl ester (4 rotatable bonds) and the free acid (3 rotatable bonds). This difference can influence a molecule's entropy, its ability to crystallize, and its pre-organization for biological target binding in downstream drug candidates [1][2][3].

Rotatable Bonds Flexibility Drug Design

Commercial Availability and Purity Specification: Procuring the Right Intermediate with Confidence

Multiple vendors supply the target compound at a standard purity of 95-98% [1]. This high purity is directly comparable to the methyl ester analog, which is also offered at 95-97% purity . The broad commercial availability of the ethyl ester variant at consistent high purity reduces supply chain risk and ensures researchers can reliably source material, a practical differentiator for project continuity compared to less available analogs.

Procurement Purity Supply Chain

High-Impact Application Scenarios for Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate


Synthesis of Prostaglandin D2 Receptor Modulators

This compound is specifically cited as a synthetic intermediate for preparing bioactive molecules targeting prostaglandin D2 receptors . Given its distinct molecular profile compared to the non-fluorinated analog, this is the most likely scenario where its procurement is essential over other phenylacetate esters.

Medicinal Chemistry SAR Studies for Optimizing Lipophilicity

The ethyl ester variant provides a specific lipophilic anchor during fragment-based drug design. Compared to the methyl ester or free acid, its higher molecular weight and altered flexibility, as evidenced by the rotatable bond count, can be leveraged to fine-tune a lead compound's logP and binding entropy [1].

Anhydrous Cross-Coupling Reactions Requiring Protected Boronic Esters

The pinacol ester mask, indicated by the zero hydrogen bond donor count, prevents the protodeboronation and boroxine formation issues associated with the free boronic acid analog [2]. This makes the compound the correct procurement choice for multi-step syntheses requiring a robust, shelf-stable Suzuki coupling partner.

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